molecular formula C17H17N7O2 B6543963 3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 1206986-11-9

3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No. B6543963
CAS RN: 1206986-11-9
M. Wt: 351.4 g/mol
InChI Key: ZBSZMUHYADSVSI-UHFFFAOYSA-N
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Description

The compound is a member of the class of indazoles that is 1H-indazole substituted by pyridin-4-yl and {[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidin-3-yl]carbonyl}amino groups at positions 3 and 5, respectively . It is a potent inhibitor of mitogen-activated protein kinases ERK1 and ERK2 (IC50 = 4 and 1 nM, respectively) that exhibits anti-cancer properties .


Molecular Structure Analysis

The molecular formula of the compound is C33H33N9O2 . The compound has a complex structure with multiple functional groups, including a pyrimidine ring, a piperazine ring, and an indazole ring . More detailed structural information might be available in crystallography databases .

Scientific Research Applications

Antihypertensive Activity

Hypertension (high blood pressure) is a prevalent health concern worldwide. Researchers have investigated pyrimidine derivatives for their antihypertensive properties. Among synthesized compounds, 3-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-3,4-dihydro-1,2,3-benzotriazin-4-one shows promise as a calcium channel blocker, potentially aiding in blood pressure regulation .

Mechanism of Action

The compound acts as a potent inhibitor of mitogen-activated protein kinases ERK1 and ERK2 . These kinases are part of the MAPK/ERK pathway, which is involved in cell proliferation and survival . By inhibiting these kinases, the compound can potentially suppress the growth of cancer cells .

Future Directions

Given its potent inhibitory activity against ERK1 and ERK2, this compound could be further studied for its potential as an anti-cancer agent . Future research could also explore its effects on other biological pathways and its potential use in treating other diseases.

properties

IUPAC Name

3-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2/c25-15(12-24-16(26)13-4-1-2-5-14(13)20-21-24)22-8-10-23(11-9-22)17-18-6-3-7-19-17/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSZMUHYADSVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)benzo[d][1,2,3]triazin-4(3H)-one

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